Product packaging for 2-Chloro-3-nitrobenzoic acid(Cat. No.:CAS No. 3970-35-2)

2-Chloro-3-nitrobenzoic acid

Cat. No.: B108654
CAS No.: 3970-35-2
M. Wt: 201.56 g/mol
InChI Key: JRQDVRIQJJPHEQ-UHFFFAOYSA-N
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Description

Contextual Significance and Research Landscape

2-Chloro-3-nitrobenzoic acid, a white to light yellow crystalline powder, holds a significant position as a versatile intermediate and building block in modern organic synthesis. chemicalbook.com Its chemical structure, featuring a carboxylic acid group, a chlorine atom, and a nitro group on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable reagent for creating more complex molecules.

The contemporary research landscape sees this compound frequently utilized in the synthesis of heterocyclic compounds. For instance, it serves as a key reagent in the creation of novel biprivileged molecular scaffolds, such as tetracyclic indolo-benzodiazepines and indolo-quinoxalines. chemicalbook.com These classes of compounds are of interest in medicinal chemistry for their potential biological activities.

A notable application of this compound is in the Ullmann condensation, a copper-catalyzed cross-coupling reaction. It is specifically used in microwave-promoted Ullmann condensations with 2-aminopyridines. chemicalbook.com The compound also undergoes condensation with aminoquinolines to produce phenylquinolylamines. chemicalbook.com Furthermore, research published in 2020 detailed the design and synthesis of three-ring bent-core molecules, which have applications in the field of liquid crystals, using this compound as a foundational component.

The commercial relevance of this compound is underscored by market analysis. In 2024, the global market for this chemical was valued at US 30.8 million by 2031, expanding at a compound annual growth rate (CAGR) of 5.0%. This growth highlights its sustained demand, primarily as a pharmaceutical intermediate.

Historical Trajectories in Aromatic Chemistry

The story of this compound is rooted in the broader history of aromatic chemistry, which began to flourish in the 19th century. The parent compound, benzoic acid, was discovered in the 16th century, and its structure was determined by Justus von Liebig and Friedrich Wöhler in 1832. Early industrial production of benzoic acid involved the hydrolysis of benzotrichloride, a process that often resulted in chlorinated benzoic acid derivatives as byproducts. fishersci.comnih.gov

The synthesis of substituted benzoic acids, such as the chloro and nitro derivatives, evolved with the development of electrophilic aromatic substitution reactions. The nitration of o-chlorobenzoic acid, for example, is a known method that produces a mixture of isomers, including this compound and 2-chloro-5-nitrobenzoic acid. patsnap.comgoogle.com The separation of these isomers was a significant challenge, driving the development of more refined purification techniques. patsnap.com

The utility of this compound is closely linked to historical reactions like the Ullmann condensation, first reported by Fritz Ullmann in the early 20th century. wikipedia.org This reaction, traditionally requiring high temperatures and stoichiometric copper, has been modernized with the use of soluble copper catalysts and microwave assistance, expanding the synthetic utility of aryl halides like this compound. chemicalbook.comwikipedia.org These historical developments in synthesis and reaction mechanisms have paved the way for the compound's current applications in advanced chemical research.

Physicochemical Properties of this compound

PropertyValue
CAS Number 3970-35-2
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.56 g/mol
Appearance White to light yellow crystal powder
Melting Point 183-187 °C
Boiling Point 359.9 °C at 760 mmHg
Density 1.6 g/cm³
InChI Key JRQDVRIQJJPHEQ-UHFFFAOYSA-N

Note: The data in this table is compiled from multiple sources. chemicalbook.comsigmaaldrich.comlbaochemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO4 B108654 2-Chloro-3-nitrobenzoic acid CAS No. 3970-35-2

Properties

IUPAC Name

2-chloro-3-nitrobenzoic acid
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InChI

InChI=1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JRQDVRIQJJPHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30192785
Record name 2-Chloro-3-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3970-35-2
Record name 2-Chloro-3-nitrobenzoic acid
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Record name 2-chloro-3-nitrobenzoic acid
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Synthetic Methodologies and Preparative Routes for 2 Chloro 3 Nitrobenzoic Acid

Established Synthetic Pathways

Nitration Reactions of Substituted Benzoic Acids

The most direct and commonly employed method for the synthesis of 2-chloro-3-nitrobenzoic acid is the electrophilic nitration of 2-chlorobenzoic acid. This reaction typically involves the use of a nitrating agent, most often a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

The nitration of o-chlorobenzoic acid yields a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and the desired this compound. guidechem.comgoogleapis.com The regioselectivity of the reaction is influenced by the directing effects of the chloro and carboxylic acid groups on the benzene (B151609) ring. While the formation of the 5-nitro isomer is generally favored, the 3-nitro isomer is a significant co-product. guidechem.comgoogleapis.com Historical methods dating back to the late 19th and early 20th centuries also describe the nitration of ortho-chloro-benzoic acid using reagents such as solid potassium nitrate (B79036) in concentrated sulfuric acid or concentrated nitric acid alone, which also resulted in a mixture of the 2-chloro-5-nitro and 2-chloro-3-nitro isomers. googleapis.com

Separation of the resulting isomeric mixture is a critical step in obtaining pure this compound. guidechem.com One patented process describes the crystallization of both 2-chloro-5-nitrobenzoic acid and this compound from the reaction mixture after quenching with water. patsnap.com Subsequent purification steps, such as alkaline dissolution and acid precipitation, can be employed to isolate the desired isomer. guidechem.comgoogle.com For instance, the crude mixture can be dissolved in an alkaline solution to form the sodium salts of both isomers, followed by controlled acid precipitation to selectively crystallize one of the isomers. guidechem.comgoogle.com

A process for producing nitro derivatives of aromatic compounds details a method where 2-chlorobenzoic acid is suspended in 1,2-dichloroethane, followed by the addition of nitric acid and sulfuric acid. google.com This process yields a mixture containing 87.5% of 2-chloro-5-nitrobenzoic acid and 12% of this compound, with a total theoretical yield of 96.3%. google.com

Table 1: Nitration of 2-Chlorobenzoic Acid

Starting MaterialReagentsSolventKey ProductsReference
o-Chlorobenzoic acidConcentrated H₂SO₄, HNO₃Not specified2-Chloro-5-nitrobenzoic acid and this compound guidechem.com
2-Chlorobenzoic acid98% HNO₃, 100% H₂SO₄1,2-DichloroethaneMixture of 2-chloro-5-nitrobenzoic acid (87.5%) and this compound (12%) google.com
ortho-Chloro-benzoic acidSolid potassium nitrate, Concentrated H₂SO₄Not specifiedMixture of 2-chloro-5-nitro-benzoic acid and 2-chloro-3-nitro-benzoic acid googleapis.com

Multistep Synthetic Strategies from Precursors

In addition to direct nitration, this compound can be prepared through multistep synthetic sequences starting from different precursors. These routes offer alternative pathways that can be advantageous in terms of selectivity or availability of starting materials.

One such strategy involves the synthesis from 2-chloroaniline. chemicalbook.com Although the specific steps are not detailed in the provided information, this approach would likely involve diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a cyano or other functional group that can then be hydrolyzed to a carboxylic acid, with nitration occurring at an appropriate stage.

Another documented multistep synthesis starts from o-methylphenol. This process involves the selective nitration to 2-methyl-6-nitrophenol, followed by chlorination of the hydroxyl group to yield 2-chloro-3-nitrotoluene (B91179). The final step is the oxidation of the methyl group to a carboxylic acid, affording 2-fluoro-3-nitrobenzoic acid in the referenced study, but the intermediate 2-chloro-3-nitrotoluene could similarly be oxidized to this compound. wipo.int

Furthermore, substituted derivatives of this compound, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, have been synthesized from precursors like 2-chloro-5-(trifluoromethyl)benzonitrile. nih.gov This highlights the versatility of using functionalized precursors to access specific analogs of the target compound.

Optimization of Synthesis Parameters

The efficiency and selectivity of the synthesis of this compound, particularly through the nitration of 2-chlorobenzoic acid, are highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, and the ratio of reagents is crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts.

Several patents and studies have explored the optimization of the nitration process. For instance, a patented method for the production of 2-chloro-5-nitrobenzoic acid, which also generates this compound, specifies controlling the temperature during the dropwise addition of nitric acid. patsnap.comgoogle.com Different embodiments of this patent describe using weight ratios of concentrated sulfuric acid to o-chlorobenzoic acid ranging from 3.5:1 to 4.5:1 and maintaining reaction temperatures between 30°C and 40°C. patsnap.com After the addition of nitric acid, the reaction mixture is typically held at the set temperature for a period of two hours or more to ensure complete reaction. google.com

One study aimed at improving the synthesis of 2-chloro-5-nitrobenzoic acid found that conducting the nitration of ortho-chloro-benzoic acid at a temperature below 5°C, specifically between 0°C and 5°C, using a mixed acid of nitric and sulfuric acids, was beneficial. googleapis.com While the primary goal was the 5-nitro isomer, controlling the temperature is a key parameter that also influences the ratio of the 3-nitro isomer.

The separation and purification process following the nitration reaction has also been a subject of optimization. A described method involves dissolving the crude product mixture in water at an elevated temperature (60°C to 70°C) and adjusting the pH to 7.5 with a liquid alkali to form the soluble sodium salts of the nitrobenzoic acid isomers. patsnap.comgoogle.com This allows for subsequent separation through controlled precipitation.

Table 2: Optimization of Nitration Reaction for this compound Synthesis

H₂SO₄:o-chlorobenzoic acid (w/w)TemperatureReaction TimeKey ObservationReference
3.5:130°C>2 hoursFormation of 2-chloro-5-nitrobenzoic acid and this compound patsnap.com
4.5:140°CNot specifiedFormation of 2-chloro-5-nitrobenzoic acid and this compound patsnap.com
4:135°CNot specifiedFormation of 2-chloro-5-nitrobenzoic acid and this compound patsnap.com
Not specified0-5°CNot specifiedImproved process for nitration of ortho-chloro-benzoic acid googleapis.com

Reactivity and Reaction Mechanism Studies of 2 Chloro 3 Nitrobenzoic Acid

Influence of Electron-Withdrawing Groups on Aromatic Reactivity

The chloro and nitro groups are both electron-withdrawing, which significantly impacts the reactivity of the aromatic ring. solubilityofthings.com These groups decrease the electron density of the benzene (B151609) ring, a phenomenon known as deactivation. youtube.commasterorganicchemistry.com

Nitro Group (-NO₂): This is a potent deactivating group due to both inductive effects and resonance. youtube.commasterorganicchemistry.comyoutube.com The nitrogen atom, bearing a formal positive charge, strongly pulls electron density from the ring. youtube.com This effect is amplified by resonance, which delocalizes the positive charge onto the ortho and para positions of the ring. youtube.comquora.com

Carboxylic Acid Group (-COOH): This group is also deactivating and directs incoming electrophiles to the meta position. masterorganicchemistry.com

The combined presence of these three deactivating groups makes the aromatic ring of 2-chloro-3-nitrobenzoic acid significantly less nucleophilic than benzene itself and therefore less susceptible to electrophilic aromatic substitution. youtube.commasterorganicchemistry.com Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for compounds like this compound. libretexts.org This reaction involves the replacement of a leaving group, in this case, the chloride ion, by a nucleophile. organicchemistrytutor.com The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for this reaction to proceed, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comorganicchemistrytutor.com

For the reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. libretexts.org In this compound, the nitro group is ortho to the chloro group, which facilitates nucleophilic attack. quora.comlibretexts.org

Research has shown that this compound can undergo condensation reactions with aminoquinolines to form phenylquinolylamines. chemicalbook.com It has also been utilized in microwave-promoted Ullmann condensation reactions with 2-aminopyridines. chemicalbook.com

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.com However, as previously mentioned, the benzene ring of this compound is highly deactivated by the presence of three electron-withdrawing groups. youtube.commasterorganicchemistry.com

Electron-withdrawing groups are known as deactivators and meta-directors for EAS reactions (with the exception of halogens, which are ortho-para directors). youtube.com The nitro and carboxylic acid groups direct incoming electrophiles to the meta position relative to themselves. quora.com The chloro group, while deactivating, directs to the ortho and para positions. youtube.com

The directing effects of the substituents on this compound are as follows:

-COOH group: Directs to position 5.

-Cl group: Directs to positions 4 and 6.

-NO₂ group: Directs to position 5.

Carboxylic Acid Group Transformations

The carboxylic acid group of this compound can undergo a variety of transformations, including esterification, amidation, and reduction.

Esterification Reactions

Esterification of nitrobenzoic acids can be achieved by reacting them with an alcohol in the presence of an acid catalyst. google.com For instance, the Fischer esterification of 3-nitrobenzoic acid with methanol (B129727) is facilitated by sulfuric acid. truman.edu A general method for esterifying nitrobenzoic acids involves heating a mixture of the acid and glycerol (B35011) with a soluble acid catalyst and an entraining liquid to remove the water formed during the reaction. google.com Toluene or chlorobenzene (B131634) can serve as the entraining liquid. google.com

A process for preparing alkyl esters of nitrobenzoic acids involves reacting the acid with an excess of a C1-C3 alkanol in an inert solvent with a polyfluoroalkanesulfonic acid catalyst at temperatures between 60 and 120°C. google.com

Amidation Reactions

The carboxylic acid can be converted to an amide. A common method involves first converting the carboxylic acid to a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂). rsc.org This acyl chloride can then react with an amine to form the corresponding amide. For example, 3-chloro-2-nitrobenzamide (B1611251) can be synthesized by reacting 3-chloro-2-nitrobenzoic acid with an amine in the presence of an activating agent like thionyl chloride. Optimization of this reaction often involves controlling the stoichiometry and temperature (e.g., 0–5°C) to achieve high yields.

Modern amidation methods can also be employed. For instance, diethylaminosulfur trifluoride (DAST) has been shown to be an effective reagent for the synthesis of a diverse range of amides, including those from sterically hindered and electron-deficient substrates, under ambient conditions. acs.orgacs.org

Reduction Reactions (e.g., to alcohols)

The carboxylic acid group can be reduced to a primary alcohol. chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. chemistrysteps.comlibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot be isolated. libretexts.org The process requires an excess of the reducing agent because the first step is an acid-base reaction where the hydride deprotonates the carboxylic acid. chemistrysteps.com Borane (BH₃) can also be used to reduce carboxylic acids. chemistrysteps.com

It is important to note that the nitro group is also susceptible to reduction. Therefore, selective reduction of the carboxylic acid in the presence of a nitro group can be challenging and may require specific reagents or protecting group strategies.

Structural Characterization and Solid State Chemistry of 2 Chloro 3 Nitrobenzoic Acid and Its Analogues

Single-Crystal X-ray Diffraction Analysis

For instance, the crystal structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, an analogue of 2-chloro-3-nitrobenzoic acid, has been determined. nih.gov In this compound, the carboxy group and the nitro group are significantly twisted out of the plane of the benzene (B151609) ring. nih.gov Specifically, the plane of the carboxy group is twisted by 22.9(1)°, while the nitro group is nearly perpendicular to the benzene ring, with a tilt angle of 85.38(7)°. nih.gov

In cocrystals of 3-chloro-2-nitrobenzoic acid with 5-nitroquinoline (B147367) and 6-nitroquinoline (B147349), the acid and base molecules are linked by O—H⋯N and C—H⋯O hydrogen bonds. nih.gov The dihedral angles between the components of these structures vary, indicating the influence of the molecular packing on the conformation. For example, in the cocrystal with 5-nitroquinoline, the carboxy group is twisted at angles of 9.95 (12)° and 9.45 (12)° relative to the quinoline (B57606) ring system and the benzene ring, respectively. nih.gov

The analysis of molecular salts of 2-chloro-4-nitrobenzoic acid with 2-aminobenzoic acid shows that proton transfer occurs from the carboxylic acid of 2-chloro-4-nitrobenzoic acid to the 2-aminobenzoic acid. acs.org The resulting salt crystallizes in a triclinic system with the space group P1̅. acs.org

Table 1: Selected Crystallographic Data for this compound Analogues

CompoundCrystal SystemSpace GroupKey Torsion Angles (°)Reference
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidMonoclinicP2₁/cCarboxy-benzene: 22.9(1), Nitro-benzene: 85.38(7) nih.gov
3-Chloro-2-nitrobenzoic acid · 5-nitroquinolineMonoclinicP2₁/cCarboxy-quinoline: 9.95(12), Carboxy-benzene: 9.45(12) nih.gov
3-Chloro-2-nitrobenzoic acid · 6-nitroquinolineMonoclinicC2/cCarboxy-quinoline: 12.08(13), Carboxy-benzene: 2.40(13) nih.gov
2-Chloro-4-nitrobenzoic acid · 2-aminobenzoic acidTriclinicP1̅- acs.org

This table is based on data from published research articles. The specific values may vary depending on the experimental conditions.

Supramolecular Architecture and Intermolecular Interactions

Hydrogen bonds are the most prominent interactions in the crystal structures of these compounds. In the solid state, carboxylic acids like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid typically form hydrogen-bonded dimers through O—H⋯O interactions. nih.gov

In cocrystals and salts, a wider variety of hydrogen bonds are observed. For example, in the cocrystals of 3-chloro-2-nitrobenzoic acid with quinoline derivatives, strong O—H⋯N hydrogen bonds link the acid and base molecules. nih.gov Additionally, weaker C—H⋯O interactions contribute to the formation of extended tapes and ribbons. nih.gov In the salt formed between 3-chloro-2-nitrobenzoic acid and 8-hydroxyquinoline, N—H⋯O and O—H⋯O hydrogen bonds create a helical structure. nih.gov

The molecular salt of 2-chloro-4-nitrobenzoic acid and 2-aminobenzoic acid exhibits a complex hydrogen-bonding network. acs.org A primary N—H⋯O hydrogen bond is formed due to proton transfer. acs.org These units then form a cyclic tetrameric motif with an R₄²(8) graph set through another N—H⋯O interaction. acs.org This is further extended into a three-dimensional structure by O—H⋯O and C—H⋯O hydrogen bonds. acs.org

Table 2: Examples of Hydrogen Bonds in this compound Analogues

CompoundDonor-H···AcceptorInteraction TypeRole in StructureReference
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidO—H⋯OCarboxylic acid dimerForms homosynthons nih.gov
3-Chloro-2-nitrobenzoic acid · 5-nitroquinolineO—H⋯NAcid-base interactionLinks acid and base molecules nih.gov
3-Chloro-2-nitrobenzoic acid · 6-nitroquinolineC—H⋯OWeak interactionForms tapes and ribbons nih.gov
3-Chloro-2-nitrobenzoic acid · 8-hydroxyquinolineN—H⋯O, O—H⋯OSalt formationCreates helical chains nih.gov
2-Chloro-4-nitrobenzoic acid · 2-aminobenzoic acidN—H⋯O, O—H⋯O, C—H⋯OSalt and extended networkForms tetramers and 3D structure acs.org

This table illustrates the diverse hydrogen bonding patterns observed in the solid state of these compounds.

Aromatic π-π stacking interactions, arising from the attractive, noncovalent interactions between aromatic rings, play a significant role in the crystal packing of these compounds. These interactions are crucial in the formation of stable, extended structures.

In the cocrystals of 3-chloro-2-nitrobenzoic acid with 5-nitroquinoline and 6-nitroquinoline, π-π stacking interactions are observed between the quinoline ring systems. nih.gov The centroid-to-centroid distances for these interactions range from 3.4935(5) to 3.7721(6) Å in the 5-nitroquinoline cocrystal and 3.8016(8) to 3.9247(9) Å in the 6-nitroquinoline cocrystal. nih.gov These interactions help to link adjacent hydrogen-bonded ribbons and layers. nih.gov

The study of π-π stacking interactions is a broad area of research, with experimental stacking energies being influenced by factors such as solvent and contact area. researchgate.net Theoretical calculations are often employed to understand the nature of these interactions, which can be a combination of dispersion and electrostatic forces. scispace.com The regulation of π-π interactions at the single-molecule level is an area of active investigation, with potential applications in molecular electronics. rsc.org

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This interaction, analogous to hydrogen bonding, is increasingly recognized as a significant force in crystal engineering. acs.org

In the context of chloronitrobenzoic acids, halogen bonds can play a crucial role in stabilizing the crystal lattice, often in conjunction with stronger hydrogen bonds. A detailed investigation of the crystal structures of molecular salts and cocrystals of 2-chloro-4-nitrobenzoic acid has demonstrated the importance of halogen bonds. acs.org In some of these structures, weak C—Cl···O halogen bonds are observed. acs.org The presence of a stronger intramolecular Cl···O interaction appears to make the molecule more susceptible to forming intermolecular halogen bonds. acs.org

The strength of a halogen bond is influenced by the nature of the halogen atom and the electron-withdrawing character of the group to which it is attached. acs.org In some systems, halogen bonds can be the dominant interaction, leading to the formation of specific supramolecular architectures. acs.org

Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to different crystal forms that are the result of hydration or solvation. The study of these phenomena is critical in materials science and pharmaceuticals as different polymorphic forms can exhibit distinct physical properties.

The investigation of polymorphism in chloronitrobenzoic acids involves techniques such as X-ray diffraction and differential scanning calorimetry. A study of the polymorphic system of 2-chloro-4-nitrobenzoic acid has been reported, indicating the existence of multiple crystalline forms for this compound. jst.go.jp The characterization of different polymorphs is essential for understanding their relative stabilities and the conditions under which each form is favored.

Solvate and Hydrate (B1144303) Formation Studies

The study of solvates and hydrates is crucial for understanding the solid-state properties of a compound. For analogues of this compound, such as 2-chloro-4-nitrobenzoic acid (CNBA), extensive research has identified numerous solvated and hydrated forms. A previously unknown monohydrate and five specific solvates of CNBA have been discovered and characterized using techniques like powder and single-crystal X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis. rsc.org

These solvates were readily formed from solvents including 1,4-dioxane, dimethylsulfoxide (dmso), acetophenone, p-xylene, and mesitylene (B46885). rsc.org The crystalline hydrate and solvates of CNBA tend to be unstable at room temperature, turning opaque as they lose solvent when exposed to air. However, their crystal structures were successfully determined at low temperatures. In the crystal structures of the 1,4-dioxane, p-xylene, and mesitylene solvates, the CNBA molecules arrange into a classic acid-acid dimer motif, which is further stabilized by π–π stacking interactions. rsc.org

Table 1: Characterized Solvates and Hydrate of 2-Chloro-4-nitrobenzoic Acid

Solvent/Guest Formula Characterization Methods Structural Motif
Water Monohydrate PXRD, SCXRD, DSC, TGA Not specified
1,4-Dioxane Solvate PXRD, SCXRD, DSC, TGA Acid-acid dimer, π–π stacking
Dimethylsulfoxide Solvate PXRD, SCXRD, DSC, TGA, HSM Not specified
Acetophenone Solvate PXRD, SCXRD, DSC, TGA, HSM Not specified
p-Xylene Solvate PXRD, SCXRD, DSC, TGA Acid-acid dimer, π–π stacking
Mesitylene Solvate PXRD, SCXRD, DSC, TGA Acid-acid dimer, π–π stacking

Source: rsc.org (PXRD: Powder X-ray Diffraction, SCXRD: Single-Crystal X-ray Diffraction, DSC: Differential Scanning Calorimetry, TGA: Thermogravimetric Analysis, HSM: Hot-Stage Microscopy)

Co-crystal and Salt Formation with Organic Bases

Co-crystallization and salt formation are effective methods for modifying the physicochemical properties of compounds. Chloronitrobenzoic acids have been shown to form a variety of binary complexes with organic bases. nih.gov For instance, the isomer 3-chloro-2-nitrobenzoic acid forms 1:1 co-crystals with 5-nitroquinoline and 6-nitroquinoline, and a 1:1 salt with 8-hydroxyquinoline. nih.govnih.gov Similarly, 2-chloro-4-nitrobenzoic acid has been used as a coformer to produce three different co-crystals and two molecular salts with pharmaceutically relevant compounds. nih.gov One notable example is the 1:1 co-crystal formed between 2-chloro-4-nitrobenzoic acid and nicotinamide (B372718), which was successfully prepared using liquid-assisted grinding and solution crystallization. nih.gov

Thermodynamic and Kinetic Aspects of Co-crystallization

The formation of co-crystals is governed by both thermodynamic and kinetic factors, which can make the process challenging to control. researchgate.net Thermodynamics dictates the stability of the co-crystal relative to the individual components. A key indicator of enhanced stability is the melting point; the co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide exhibits a higher melting point than either of the pure starting materials, suggesting that the co-crystal is thermally more stable. nih.gov This increased stability is supported by molecular modeling calculations. nih.gov

Kinetics, on the other hand, relates to the rate at which the co-crystal forms. Factors such as supersaturation can be crucial and affect the physical properties of the resulting particles. researchgate.net The phenomenon of co-crystallization is complex because it depends not only on thermodynamic driving forces but also on these kinetic pathways. researchgate.net

Structural Diversity in Co-crystal Systems

The interaction of chloronitrobenzoic acids with different organic bases leads to significant structural diversity. In the case of 3-chloro-2-nitrobenzoic acid, its complexes with quinoline derivatives showcase this variety. nih.govnih.gov With 5-nitroquinoline and 6-nitroquinoline, it forms co-crystals where the acid and base molecules are linked by O—H⋯N hydrogen bonds. nih.govnih.gov However, with 8-hydroxyquinoline, a proton transfer occurs, resulting in the formation of a salt, C₉H₈NO⁺·C₇H₃ClNO₄⁻, where the components are linked by N—H⋯O hydrogen bonds. nih.govnih.gov

These primary interactions lead to different supramolecular assemblies. The co-crystals form tape and ribbon structures, while the salt assembles into a 2₁ helix. nih.govnih.gov The co-crystals involving 2-chloro-4-nitrobenzoic acid also display diversity, forming complexes with varying stoichiometries (e.g., 1:1 and 2:1) and utilizing different heteromeric hydrogen-bonded interactions. nih.gov

Table 2: Examples of Co-crystals and Salts of Chloronitrobenzoic Acids

Acid Component Base/Coformer Stoichiometry (Acid:Base) Complex Type Primary Interaction Supramolecular Structure
3-Chloro-2-nitrobenzoic acid 5-Nitroquinoline 1:1 Co-crystal O—H⋯N Tape/Ribbon structures
3-Chloro-2-nitrobenzoic acid 6-Nitroquinoline 1:1 Co-crystal O—H⋯N Tape/Ribbon structures
3-Chloro-2-nitrobenzoic acid 8-Hydroxyquinoline 1:1 Salt N—H⋯O 2₁ Helix
2-Chloro-4-nitrobenzoic acid Nicotinamide 1:1 Co-crystal Carboxylic acid-pyridine H-bond Ribbon architecture
2-Chloro-4-nitrobenzoic acid Isonicotinamide 1:1 Co-crystal Not specified Not specified
2-Chloro-4-nitrobenzoic acid 3,3-diethylpyridine-2,4(1H,3H)-dione 2:1 Co-crystal Not specified Not specified
2-Chloro-4-nitrobenzoic acid Pyrrolidin-2-one 1:1 Co-crystal Not specified Not specified
2-Chloro-4-nitrobenzoic acid 2-Carboxypiperidinium 1:1 Molecular Salt Not specified Not specified
2-Chloro-4-nitrobenzoic acid (2-Hydroxyethyl)ammonium 1:1 Molecular Salt Not specified Not specified

Source: nih.govnih.govnih.govnih.gov

Solid Solution Formation in Substituted Nitrobenzoic Acid Systems

A solid solution is a single crystalline phase containing two or more components. acs.org Studies on binary systems of substituted nitrobenzoic acids, including isomers with chloro, methyl, and hydroxyl groups, have demonstrated a strong tendency to form solid solutions. acs.orgacs.orgchemrxiv.org These mixed crystals were successfully formed in all twelve binary systems tested, which involved crystallizing mixtures from ethanol (B145695) or acetonitrile (B52724). chemrxiv.orgchemrxiv.org

The formation and extent of these solid solutions were confirmed using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to construct two-component phase diagrams. acs.orgchemrxiv.org The observed solubility limits of one component in the crystal lattice of another varied significantly, ranging from approximately 5% up to 50%. acs.orgacs.orgchemrxiv.org This variability shows that the likelihood of solid solution formation is heavily influenced by both the nature of the exchanged functional groups (e.g., Cl, OH, CH₃) and their specific positions on the nitrobenzoic acid scaffold. acs.orgacs.orgchemrxiv.org The ability of a crystal structure to accommodate a guest molecule is strongly dependent on how the substitution alters the intermolecular interactions within the crystal. chemrxiv.orgchemrxiv.org

Table 3: Solid Solution Formation in Substituted Nitrobenzoic Acid Systems

System Type Substituents Scaffold Finding
Binary Systems Chlorine, Methyl, Hydroxyl Nitrobenzoic acid isomers Solid solutions form in all tested crystalline phases. acs.orgchemrxiv.org
Component Solubility Varied (e.g., Cl vs. OH) Nitrobenzoic acid isomers Solubility limits range from ~5% to 50%. acs.orgchemrxiv.org
Influencing Factors Functional group type and position Nitrobenzoic acid isomers Component solubility is strongly dependent on intermolecular interactions altered by substitution. acs.orgchemrxiv.org

Source: acs.orgacs.orgchemrxiv.orgchemrxiv.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
2-Chloro-4-nitrobenzoic acid
3-Chloro-2-nitrobenzoic acid
4-chloro-2-nitrobenzoic acid
5-chloro-2-nitrobenzoic acid
2-hydroxy-4-nitrobenzoic acid
2-methyl-4-nitrobenzoic acid
2-hydroxy-5-nitrobenzoic acid
2-methyl-5-nitrobenzoic acid
4-hydroxy-3-nitrobenzoic acid
4-methyl-3-nitrobenzoic acid
5-hydroxy-2-nitrobenzoic acid
5-methyl-2-nitrobenzoic acid
0-chloro-benzoic acid
1,4-Dioxane
Dimethylsulfoxide (dmso)
Acetophenone
p-Xylene
Mesitylene
5-Nitroquinoline
6-Nitroquinoline
8-Hydroxyquinoline
Nicotinamide
Isonicotinamide
3,3-diethylpyridine-2,4(1H,3H)-dione
Pyrrolidin-2-one
2-Carboxypiperidinium
(2-Hydroxyethyl)ammonium
Nitric acid
Sulfuric acid
Ethanol

Computational Chemistry and Theoretical Studies on 2 Chloro 3 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometry, electronic properties, and vibrational frequencies of molecules. These methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

The electronic structure of 2-chloro-3-nitrobenzoic acid is dictated by the interplay of the electron-withdrawing chloro and nitro groups and the carboxylic acid functional group attached to the benzene (B151609) ring. The relative orientation of the carboxylic acid group with respect to the rest of the molecule gives rise to different conformers.

Computational studies on analogous substituted benzoic acids, like 2-chloro-4-nitrobenzoic acid, reveal the existence of multiple stable conformers. acs.org It is highly probable that this compound also exhibits conformational isomerism, primarily related to the rotation of the carboxylic acid group. These conformers would likely have small energy differences, and their relative populations could be influenced by the surrounding environment, such as the solvent.

The presence of both a chloro and a nitro group on the benzene ring influences the electron distribution across the molecule. The nitro group is a strong resonance and inductive electron-withdrawing group, while the chloro group is an inductive electron-withdrawing but resonance electron-donating group. This complex electronic interplay affects the acidity of the carboxylic acid, the nature of intermolecular interactions, and the molecule's reactivity.

Table 1: Predicted Conformational Data for a Substituted Benzoic Acid Analogue

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
Conformer A0.002.5
Conformer B1.253.1

Note: This data is illustrative and based on typical findings for similar substituted benzoic acids. Specific values for this compound would require dedicated DFT calculations.

The energetic landscape of this compound is characterized by a variety of non-covalent interactions that govern its self-assembly and crystal packing. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong dimeric structures. These dimers are a common feature in the crystal structures of carboxylic acids.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen (from the nitro or carboxylic acid groups) on neighboring molecules. Studies on molecular salts of 2-chloro-4-nitrobenzoic acid have highlighted the significant role of Cl···O halogen bonds in crystal stabilization. acs.org

The interplay of these interactions leads to a complex potential energy surface with multiple local minima, which can result in the formation of different polymorphic crystal forms.

Molecular Dynamics Simulations of Solute-Solvent Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound interacts with solvent molecules. Such simulations model the movement of atoms over time, offering insights into solvation processes and the stability of different molecular conformations in solution.

Studies on similar molecules, like 2-chloro-4-nitrobenzoic acid, in various solvents have shown that the nature of the solvent significantly influences molecular association. acs.org In apolar solvents, the formation of hydrogen-bonded dimers is favored. In contrast, in polar, hydrogen-bond-accepting solvents, the solvent molecules compete for the hydrogen bonding sites on the carboxylic acid, leading to the disruption of dimers and the formation of solute-solvent associates. acs.org

MD simulations can quantify the extent of these interactions by calculating radial distribution functions and coordination numbers, which describe the arrangement of solvent molecules around the solute. This information is crucial for understanding solubility and crystallization behavior.

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry, known as crystal structure prediction (CSP). CSP methods typically involve generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.

For a molecule like this compound, with its potential for multiple strong and weak intermolecular interactions, the energy landscape of its crystal forms is likely to be complex. The relative energies of different polymorphs can be very small, making accurate prediction difficult.

Experimental studies on co-crystals of the related 2-chloro-4-nitrobenzoic acid have demonstrated the formation of specific supramolecular synthons, which are robust patterns of intermolecular interactions. acs.orgnih.gov For instance, the acid-pyridine heterosynthon is a common feature in its molecular salts. acs.org Such experimentally observed synthons provide valuable information that can be used to guide and validate CSP efforts.

Computational Investigations of Self-Association in Solution

Computational methods are invaluable for investigating the self-association of this compound in solution, a phenomenon that is a precursor to nucleation and crystal growth. DFT calculations can be used to determine the geometries and binding energies of different types of dimers and larger oligomers that may form in solution.

Research on 2-chloro-4-nitrobenzoic acid has shown that in addition to the classic hydrogen-bonded dimers, other types of associates stabilized by weaker interactions, such as π-π stacking, can also be present. acs.org The relative stability of these different associates depends on the solvent environment.

By combining quantum chemical calculations of association energies with models that account for solvent effects (e.g., continuum solvent models), it is possible to predict the equilibrium between monomers and various associated species as a function of concentration. These computational insights, when correlated with experimental techniques like IR and NMR spectroscopy, provide a comprehensive understanding of the solution chemistry of the compound. acs.org

Applications in Advanced Organic Synthesis and Industrial Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of 2-Chloro-3-nitrobenzoic acid serves as a foundational component for the synthesis of various pharmaceutically active molecules and related materials used in the drug manufacturing industry.

Precursor for Anti-inflammatory and Analgesic Agents

While this compound is cited as a building block for the synthesis of anti-inflammatory and analgesic drugs, specific examples of commercial drugs directly synthesized from it are not extensively detailed in publicly available literature. However, the synthesis of related structures highlights its potential. For instance, various quinoline (B57606) derivatives, which are known for their anti-inflammatory properties, have been synthesized. One study reported the creation of novel 2-chloro-3-[3-(6-nitro-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]quinolines, which were evaluated for anti-inflammatory activity. researchgate.net Although not starting directly from this compound, this research showcases how the 2-chloro substituted aromatic core is a key feature in molecules designed for anti-inflammatory purposes. researchgate.net The general class of non-steroidal anti-inflammatory drugs (NSAIDs) often involves aryl carboxylic acids, and the modification of such structures is a key strategy in developing new therapeutic agents. nih.gov

Synthetic Building Block for Antitubercular Benzothiazinones

In the field of antitubercular drug discovery, a key derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , stands out as a critical precursor for a highly promising class of drugs known as benzothiazinones (BTZs). nih.gov These BTZs, including clinical trial candidates like BTZ043 and Macozinone (PBTZ169) , are potent inhibitors of the mycobacterial enzyme DprE1, which is essential for the synthesis of the bacterial cell wall. nih.gov

The synthesis of these powerful antitubercular agents begins with 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov This starting material undergoes a series of reactions to construct the core benzothiazinone heterocycle. The presence of the nitro group and the chloro group at positions 3 and 2, respectively, are crucial for the subsequent steps of the synthesis and for the final biological activity of the drug molecules. nih.govnih.gov While research has extensively documented the role of the trifluoromethyl-substituted version of the acid, the direct application of this compound itself in the synthesis of these specific BTZs is less commonly reported. nih.govnih.gov

Reference Standard for Active Pharmaceutical Ingredients (APIs)

This compound plays a crucial role in the pharmaceutical industry as a certified reference material (CRM) and a pharmaceutical secondary standard. sigmaaldrich.com Its primary application in this context is as a known impurity of Mesalazine (also known as mesalamine or 5-aminosalicylic acid), a drug widely used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease. sigmaaldrich.comfda.govlgcstandards.comsigmaaldrich.com

Pharmaceutical regulatory bodies require that active pharmaceutical ingredients (APIs) be tested for purity and that any impurities be identified and quantified. As a known process impurity, this compound is used in analytical laboratories for several critical functions: sigmaaldrich.com

Method Development: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying its presence in batches of Mesalazine.

Quality Control: It serves as a standard in routine quality control testing to ensure that the levels of this impurity in the final drug product are below the safety thresholds established by pharmacopoeias. sigmaaldrich.com

Calibration: Analytical instruments are calibrated using this reference material to ensure accurate measurement. sigmaaldrich.com

The availability of this compound as a high-purity CRM, produced under ISO 17034 guidelines, is essential for pharmaceutical manufacturers to comply with stringent quality and safety regulations. sigmaaldrich.com

Utilization in Agrochemical Development

This compound and its derivatives are utilized as intermediates in the synthesis of agrochemicals. solubilityofthings.com The presence of the electron-withdrawing chloro and nitro groups imparts specific reactivity, making it a useful starting material for creating molecules with potential herbicidal or pesticidal activity. solubilityofthings.com The nitration of o-chlorobenzoic acid is a known industrial process that produces this compound as an isomer alongside 2-chloro-5-nitrobenzoic acid. google.comgoogleapis.compatsnap.com These compounds can then be further modified to produce a range of active ingredients for the agricultural sector. While its role as a building block is established, specific, widely-marketed agrochemicals derived directly from this compound are not extensively documented in public literature.

Contributions to Dye and Pigment Synthesis

Historically and currently, this compound serves as an intermediate in the manufacture of dyes and pigments. solubilityofthings.comgoogleapis.com A 1937 patent described the nitration of ortho-chloro-benzoic acid, which yields both this compound and its 2,5-isomer. googleapis.com The subsequent reduction of the nitro group to an amino group creates a chloro-amino-benzoic acid, a compound class noted as being "highly useful as an intermediate for the preparation of other compounds, e. g., dyes". googleapis.com The reactivity of the chloro and nitro groups allows this molecule to be incorporated into larger chromophore systems that are characteristic of dyes and pigments.

Material Science Applications (e.g., Liquid Crystals, Bent-Core Compounds)

In the field of material science, this compound has been specifically used in the design and synthesis of advanced materials like bent-core liquid crystals. dntb.gov.ua A 2020 study published in the Journal of Molecular Structure detailed the creation of three-ring bent-core molecules based on a this compound core. These molecules are of interest because of the unique properties that arise from their "banana-shaped" geometry, which can lead to the formation of switchable ferroelectric smectic liquid crystal phases. dntb.gov.ua The specific substitution pattern of this compound is integral to creating the necessary molecular bend, demonstrating its application in the rational design of functional soft materials. dntb.gov.ua

Compound Data

Below is a summary of the key properties of this compound.

PropertyValueSource(s)
CAS Number 3970-35-2 sigmaaldrich.comtcichemicals.com
Molecular Formula C₇H₄ClNO₄ fda.govsigmaaldrich.com
Molecular Weight 201.56 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance White to light yellow crystal powder chemicalbook.com
Melting Point 183-187 °C sigmaaldrich.comsigmaaldrich.comchemicalbook.com
SMILES String OC(=O)c1cccc(c1Cl)N+=O sigmaaldrich.comsigmaaldrich.com
InChI Key JRQDVRIQJJPHEQ-UHFFFAOYSA-N sigmaaldrich.com

Mentioned Compounds

Medicinal Chemistry and Biological Activity Investigations of 2 Chloro 3 Nitrobenzoic Acid Derivatives

Assessment of Antimicrobial Properties

Derivatives of chlorobenzoic acids have demonstrated notable potential as antimicrobial agents. In one study, a series of 2-chlorobenzoic acid derivatives were synthesized and evaluated for their activity against a panel of bacteria and fungi. The results indicated that the Schiff's bases of 2-chlorobenzoic acid were more potent than their ester counterparts. One particular derivative emerged as a highly effective antimicrobial agent, showing comparable efficacy to the standard drug norfloxacin (B1679917) against Escherichia coli. Quantitative Structure-Activity Relationship (QSAR) studies revealed that the antimicrobial activities of these derivatives were influenced by specific topological and molecular connectivity indices.

Similarly, research into other related structures, such as N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives, has shown promising antibacterial activity. researchgate.net In a study involving a series of these compounds, several derivatives exhibited moderate to high antibacterial action against various bacterial strains. researchgate.net Specifically, compounds with certain aryl substitutions displayed enhanced inhibitory effects. researchgate.net These findings underscore the potential of incorporating the chloro- and nitro-substituted benzoic acid framework into larger molecules to develop new antimicrobial agents.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of compounds structurally related to 2-chloro-3-nitrobenzoic acid has been an area of interest in medicinal chemistry. Nitro-containing compounds, in general, are known to have the ability to modulate inflammatory pathways. This has prompted investigations into the anti-inflammatory properties of various derivatives.

An example of a structurally related compound with known anti-inflammatory effects is procaine. wikipedia.org Procaine, which is a derivative of para-aminobenzoic acid, acts as a local anesthetic and also exhibits sympatholytic and anti-inflammatory properties. wikipedia.org The relationship between nitrobenzoic acids and aminobenzoic acids, where the nitro group is reduced to an amino group, suggests a potential for nitrobenzoic acid derivatives to be precursors to anti-inflammatory agents. Further research is needed to specifically evaluate the anti-inflammatory activity of derivatives of this compound.

Anticancer Activity of Coordination Complexes and Derivatives (e.g., Copper(II) Complexes with 4-Chloro-3-nitrobenzoic acid ligand)

Coordination complexes of nitrobenzoic acid derivatives have emerged as a promising class of potential anticancer agents. nih.gov While research on complexes specifically containing the this compound ligand is ongoing, studies on its isomer, 4-chloro-3-nitrobenzoic acid, have provided significant insights. Copper(II) complexes incorporating 4-chloro-3-nitrobenzoic acid as the main ligand have been synthesized and shown to exhibit substantial antiproliferative effects against various human cancer cell lines. mdpi.com

In one such study, two novel copper(II) complexes, [Cu(ncba)4(phen)] (complex 1) and [Cu(ncba)4(bpy)] (complex 2), where 'ncba' represents 4-chloro-3-nitrobenzoate, were synthesized and characterized. mdpi.com Both complexes demonstrated significant anticancer activity, with complex 1 showing greater antitumor efficacy than the widely used anticancer drug cisplatin (B142131) against the tested cell lines. mdpi.com The anticancer activity of these complexes is believed to be linked to their ability to interact with DNA. mdpi.com

ComplexLigandsAnticancer Activity Highlight
Complex 14-chloro-3-nitrobenzoic acid, 1,10-phenanthrolineGreater antitumor efficacy than cisplatin mdpi.com
Complex 24-chloro-3-nitrobenzoic acid, 2,2'-bipyridineSignificant antiproliferative influence mdpi.com

Cell Cycle Arrest Mechanisms

A key mechanism through which the copper(II) complexes of 4-chloro-3-nitrobenzoic acid exert their anticancer effects is by inducing cell cycle arrest. mdpi.com Flow cytometry analysis of cancer cells treated with these complexes revealed a significant accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com This arrest prevents the cancer cells from progressing through the cell cycle and undergoing division, thereby inhibiting tumor growth. mdpi.com

Apoptosis Induction Pathways

In addition to cell cycle arrest, these copper(II) complexes also induce apoptosis, or programmed cell death, in cancer cells. mdpi.com The apoptotic process is initiated through the regulation of the Bcl-2 family of proteins. mdpi.com Western blotting analysis has shown that treatment with these complexes leads to a modulation of the expression of anti-apoptotic Bcl-2 proteins, which in turn triggers the apoptotic cascade. mdpi.com This suggests that the complexes induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. mdpi.com

Interactions with Biological Macromolecules (e.g., DNA, Human Serum Albumin)

The biological activity of the copper(II) complexes of 4-chloro-3-nitrobenzoic acid is closely related to their ability to interact with key biological macromolecules such as DNA and serum albumins. mdpi.com Studies using electronic absorption spectroscopy, fluorescence spectroscopy, and viscometry have shown that these complexes can bind to calf thymus DNA (CT-DNA) through an intercalative mode. mdpi.com This means that the complexes insert themselves between the base pairs of the DNA double helix, which can interfere with DNA replication and transcription, ultimately leading to cell death. mdpi.com

The interaction of these complexes with Human Serum Albumin (HSA), the most abundant protein in human blood plasma, has also been investigated. mdpi.com HSA plays a crucial role in the transport and disposition of many drugs. The studies revealed that the copper(II) complexes can bind to HSA, which can influence their bioavailability and efficacy. mdpi.com The binding was found to occur through a static quenching mechanism, indicating the formation of a complex between the copper compound and the protein. mdpi.com

MacromoleculeInteraction with Copper(II)-4-chloro-3-nitrobenzoic acid ComplexesBinding Details
Calf Thymus DNA (CT-DNA)Intercalative bindingComplex 1 showed a higher binding constant than Complex 2 mdpi.com
Human Serum Albumin (HSA)Static and spontaneous quenching of fluorescenceFormation of a ground-state complex mdpi.com

Co-crystallization with Active Pharmaceutical Ingredients (APIs)

While direct studies on the co-crystallization of this compound with active pharmaceutical ingredients (APIs) are limited, its role as a precursor in the synthesis of important APIs highlights its significance in medicinal chemistry. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a derivative of the title compound, is a key precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov This class of compounds includes promising new antitubercular agents that are currently in clinical development. nih.gov The synthesis of these complex APIs relies on the specific reactivity of the this compound scaffold. nih.gov The principle of using nitrobenzoic acids in forming salts and co-crystals with APIs has been demonstrated with other isomers, such as 3,5-dinitrobenzoic acid, which has been co-crystallized with antipsychotic agents. This suggests that this compound and its derivatives hold potential for similar applications in pharmaceutical formulation to improve the physicochemical properties of APIs.

Toxicological Assessments and Structure-Toxicity Relationships for Related Compounds

The toxicological profile of substituted nitroaromatic compounds, including chlorinated nitrobenzoic acids, is a subject of significant environmental and health interest. researchgate.netnih.gov These compounds are recognized for their potential toxicity, which is fundamentally linked to their chemical structure. nih.govnih.gov Research into this area often utilizes quantitative structure-activity relationship (QSAR) models to predict toxicity based on molecular descriptors. nih.govresearchgate.net

Nitroaromatic compounds are generally considered hazardous, with many exhibiting toxic, mutagenic, and in some cases, carcinogenic properties. nih.gov The presence and characteristics of the nitro group, a strong electron-withdrawing feature, in conjunction with the stability of the benzene (B151609) ring, make these compounds resistant to oxidative degradation and contribute to their toxicity. nih.gov Chlorinated nitroaromatic compounds (CNAs) in particular are noted for their potential hematotoxicity, genotoxicity, and immunotoxicity. researchgate.net The electrophilic nature of both the nitro and chlorine substituents can increase the hazard potential of these molecules. researchgate.net

The relationship between the chemical structure of nitroaromatic compounds and their toxicity is a key area of investigation. The toxicity is influenced by several factors, including the number and position of nitro groups on the aromatic ring and the presence of other substituents, such as halogens. nih.govnih.gov

Studies have shown that electrophilicity is a significant factor in the toxicity of nitrobenzenes. nih.gov QSAR analyses have successfully correlated the 50% lethal dose (LD50) in rats with quantum-chemical descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), which represents a molecule's electrophilic reactivity. nih.govresearchgate.net A lower ELUMO value generally corresponds to higher electrophilicity and greater toxicity. researchgate.net

Table 1: Quantitative Structure-Activity Relationship (QSAR) Data for Selected Nitroaromatic Compounds This table presents data from a QSAR study correlating the toxicity (LD50 in rats) of various nitroaromatic compounds with their calculated electrophilic reactivity (ELUMO).

CompoundToxicity (LD50 in mg/kg)Electrophilic Reactivity (ELUMO in eV)
3-Nitrobenzoic acid680-2.833
4-Nitrobenzoic acid1960-3.292
4-Nitrobenzyl chloride1809-3.257
1,3-Dimethyl-2-nitrobenzene2000-3.301
1,4-Dimethyl-2-nitrobenzene2440-3.387
Data sourced from ResearchGate. researchgate.net

The position of the substituents also plays a critical role. For instance, comprehensive toxicology and carcinogenesis studies have been conducted on isomers like p-nitrobenzoic acid (4-nitrobenzoic acid). In a 2-year feed study by the National Toxicology Program (NTP), p-nitrobenzoic acid led to various effects in rats and mice. nih.gov In a 14-day study on rats, high doses resulted in weight loss, increased spleen weights, and hematological changes, including increased methemoglobin concentration. nih.gov Atrophy of the testis was also observed in males at high concentrations. nih.gov

Table 2: Summary of Selected Toxicological Findings for p-Nitrobenzoic Acid in F344/N Rats (14-Day Study) This table summarizes key findings from a short-term toxicity study involving dietary administration of p-nitrobenzoic acid.

Exposure Level (ppm in feed)Observed Effects in Male and Female Rats
10,000Increased absolute and relative spleen weights; Congestion of the spleen (males); Hypertrophy of thyroid follicular epithelium.
20,000Weight loss; Significant increase in spleen weights; Hematological changes (decreased erythrocytes, increased reticulocytes and methemoglobin); Atrophy of the testis (males); Hypertrophy of thyroid follicular epithelium.
40,000Significant weight loss; Significant increase in spleen weights; Pronounced hematological changes; Atrophy of the testis (males); Hypertrophy and hyperplasia of thyroid follicular epithelium.
Data sourced from the National Toxicology Program Technical Report Series. nih.gov

Analytical Methodologies for 2 Chloro 3 Nitrobenzoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Chloro-3-nitrobenzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, nitro, and carboxylic acid groups. Typically, the spectra are recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org The aromatic protons typically appear as multiplets in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached functional groups. The carboxyl carbon, being part of a carbonyl group, resonates at a significantly downfield position.

Table 1: Representative NMR Data for this compound

Nucleus Solvent Chemical Shift (δ) in ppm
¹H DMSO-d₆ Aromatic protons, multiplet
¹³C DMSO-d₆ Aromatic & carboxyl carbons

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. chemicalbook.comthermofisher.com

IR Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions include:

O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong absorption from the carbonyl group of the carboxylic acid.

N-O Stretch: Asymmetric and symmetric stretching vibrations of the nitro group.

C-Cl Stretch: Absorption corresponding to the carbon-chlorine bond.

C-H Stretch: Aromatic C-H stretching vibrations.

C=C Stretch: Aromatic ring stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad)
Carboxylic Acid C=O stretch 1700-1680
Nitro Group Asymmetric N-O stretch 1550-1500
Nitro Group Symmetric N-O stretch 1350-1300
Aromatic Ring C=C stretch 1600-1450
Aryl Halide C-Cl stretch 800-600

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring, nitro group, and carboxylic acid group, which are all chromophores, results in characteristic absorption bands in the UV region. The wavelength of maximum absorption (λmax) is influenced by the solvent used for the analysis. msu.edu

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. chemicalbook.comspectrabase.com In the mass spectrometer, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways may involve the loss of the nitro group (NO₂), the hydroxyl group (OH) from the carboxylic acid, or the entire carboxyl group (COOH). nih.gov

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. tcichemicals.comavantorsciences.com For the analysis of this compound, which is a solid with a relatively high melting point, derivatization is often necessary to increase its volatility. nih.gov A common derivatization method is esterification, for example, by reaction with diazomethane (B1218177) to form the corresponding methyl ester. nih.gov

The derivatized analyte is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the column. A variety of detectors can be used for detection and quantification, including the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD). The ECD is particularly sensitive to halogenated compounds and nitroaromatics, making it a suitable choice for the analysis of this compound derivatives. epa.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Deuterated chloroform (CDCl₃)
Dimethyl sulfoxide (DMSO-d₆)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound, offering high resolution and sensitivity for purity assessment and quantification. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.

A specific method for the analysis of this compound utilizes a Newcrom R1 reverse-phase column. fishersci.com This method employs a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. fishersci.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically substituted with a volatile acid such as formic acid. fishersci.com This HPLC method is versatile, finding use in the isolation of impurities through preparative separation and in pharmacokinetic studies. fishersci.com The conditions can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm). fishersci.com

The purity of this compound is often specified by HPLC analysis, with commercial grades typically exhibiting a purity of 97.5% or higher. thermofisher.com

Table 1: Example HPLC Method for this compound Analysis

Parameter Condition Reference
Column Newcrom R1 (Reverse-Phase) fishersci.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid fishersci.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid fishersci.com
Application Purity analysis, Impurity isolation, Pharmacokinetics fishersci.com

X-ray Diffraction Techniques for Phase Identification (PXRD, SCXRD)

X-ray diffraction techniques, including Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD), are the definitive methods for the solid-state characterization of crystalline materials. These techniques provide detailed information about the crystal structure, phase purity, and polymorphism of a compound.

While the crystal structures of related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and various isomers, have been reported, detailed single-crystal or powder X-ray diffraction data for this compound is not extensively documented in publicly available literature. nih.gov The structural analysis of a related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, revealed that the carboxyl and nitro groups are significantly twisted out of the plane of the benzene (B151609) ring. nih.gov In its crystal structure, it forms hydrogen-bonded dimers. nih.gov Such analyses are critical for understanding the three-dimensional arrangement of atoms and the intermolecular interactions that govern the physical properties of the solid material.

For the isomeric compound, 3-chloro-2-nitrobenzoic acid, crystal structures in combination with quinoline (B57606) derivatives have been determined, highlighting the formation of hydrogen-bonded acid-base units. nih.gov Although this provides insight into the behavior of related molecules, specific crystallographic data for this compound remains a subject for further public research.

Thermal Analysis Methods (e.g., DSC, TGA)

Thermal analysis methods are essential for determining the thermal properties of this compound, such as its melting point and thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common techniques used for this purpose.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC analysis would show a sharp endothermic peak corresponding to its melting point. The reported melting point for this compound consistently falls within the range of 183 °C to 188 °C. thermofisher.comchemicalbook.comsigmaaldrich.com This parameter is a key indicator of the purity of the crystalline solid.

Table 2: Thermal Properties of this compound

Property Value/Information Analytical Method Reference
Melting Point 183-188 °C DSC thermofisher.comchemicalbook.comsigmaaldrich.com
Thermal Stability Stable under normal conditions TGA fishersci.com
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas TGA (inferred) fishersci.com

Applications in Quality Control and Analytical Method Development

The consistent and reliable analysis of this compound is paramount for its use in quality control (QC) and the development of new analytical methods. Its primary application in this context is as a certified reference material (CRM) and as a key intermediate in the synthesis of pharmaceutical compounds, where stringent quality checks are mandatory.

This compound is recognized as a pharmaceutical secondary standard and a certified reference material. chemicalbook.com In this capacity, it is used for a variety of analytical applications, including:

Method Development: Establishing and validating new qualitative and quantitative analytical methods. chemicalbook.com

Calibration: Daily calibration of analytical instruments to ensure accuracy and precision. chemicalbook.com

Quality Control Testing: Routine testing of raw materials, intermediates, and final products to ensure they meet predefined specifications. chemicalbook.com

A notable application is its use as a known impurity of Mesalamine (5-aminosalicylic acid), an anti-inflammatory drug. chemicalbook.com Therefore, analytical methods for Mesalamine must be capable of detecting and quantifying this compound to ensure the safety and efficacy of the final drug product. The availability of this compound as a CRM from various suppliers, produced and certified under standards like ISO/IEC 17025 and ISO 17034, underscores its importance in pharmaceutical quality control. chemicalbook.com

Environmental Chemistry and Degradation Studies of Chloronitroaromatic Compounds

Bioremediation Strategies and Microbial Degradation Pathways (e.g., by Acinetobacter sp.)

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less toxic substances. Bacteria from the genus Acinetobacter are recognized for their widespread presence in nature and their ability to degrade a diverse range of organic and inorganic pollutants. academicjournals.org

Research on compounds structurally similar to 2-Chloro-3-nitrobenzoic acid provides insight into potential microbial degradation pathways. For instance, Acinetobacter sp. strain RKJ12 has been shown to utilize 2-chloro-4-nitrobenzoic acid (2C4NBA) as its sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation process involves a novel pathway that includes both oxidative and reductive steps. nih.govnih.gov The metabolism is initiated by an oxidative dehalogenation where the chlorine atom is removed, leading to the formation of 2-hydroxy-4-nitrobenzoic acid (2H4NBA). nih.govresearchgate.net This is followed by the action of a mono-oxygenase that converts 2H4NBA into 2,4-dihydroxybenzoic acid (2,4-DHBA), releasing nitrite (B80452) ions in the process. nih.govnih.gov Further degradation proceeds through reductive dehydroxylation to form salicylic (B10762653) acid, which is then converted to catechol. nih.govresearchgate.net The catechol undergoes ortho ring cleavage, ultimately breaking down the aromatic ring into intermediates of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Similarly, studies on other bacteria like Arthrobacter sp. have shown the degradation of 2-nitrobenzoate (B253500) (2NB) via the formation of salicylate (B1505791) and catechol, with the subsequent ortho-cleavage of the catechol ring. nih.gov The degradation of 3-chlorobenzoate (B1228886) (3-CBA) by various Gram-negative bacteria such as Caballeronia, Paraburkholderia, and Cupriavidus also proceeds through a chlorocatechol ortho-cleavage pathway. nih.gov These examples highlight common strategies in bacterial degradation of chloronitroaromatic compounds, suggesting that a likely bioremediation pathway for this compound would involve initial dehalogenation or denitration, followed by ring cleavage.

Table 1: Microbial Degradation of Related Chloro- and Nitroaromatic Acids

Original CompoundDegrading MicroorganismKey Pathway/MechanismPrimary Metabolites
2-Chloro-4-nitrobenzoic acidAcinetobacter sp. RKJ12Oxidative dehalogenation, reductive dehydroxylation, ortho ring cleavage2-hydroxy-4-nitrobenzoic acid, 2,4-dihydroxybenzoic acid, salicylic acid, catechol
2-NitrobenzoateArthrobacter sp. SPGOxidative denitration, ortho ring cleavageSalicylate, catechol
3-ChlorobenzoateCaballeronia sp., Paraburkholderia sp.Chlorocatechol ortho-cleavage pathwayChloro-cis,cis-muconate, maleylacetate

Photodegradation and Advanced Oxidation Processes (AOPs)

Beyond biological degradation, abiotic processes such as photodegradation and advanced oxidation processes (AOPs) are effective in transforming persistent organic pollutants. AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic compounds. nih.gov

Studies on related compounds demonstrate the potential of these technologies. For example, the photodegradation of 2-chlorobenzoic acid (2-CBA) has been achieved using titanium dioxide (TiO2) as a photocatalyst under UV light. nih.gov The process was found to follow first-order kinetics, with the hydroxyl radical playing a critical role in the degradation mechanism. nih.gov Similarly, the photodegradation of p-nitrobenzoic acid has been enhanced using a composite photocatalyst, demonstrating over 90% removal under UV irradiation. mdpi.com

Various AOPs, including Fenton (Fe²⁺/H₂O₂), photo-Fenton (UV/Fe²⁺/H₂O₂), and ozonation, have proven effective for the degradation of complex organic pollutants in industrial wastewater. nih.govresearchgate.netresearchgate.net The photo-Fenton process, in particular, is often more efficient than the Fenton process alone due to the photochemical regeneration of Fe²⁺ and additional hydroxyl radical production. nih.gov Given the structural components of this compound, it is anticipated that AOPs would be an effective treatment method, breaking the aromatic ring and leading to mineralization.

Table 2: Advanced Oxidation Processes for Degradation of Aromatic Compounds

ProcessReactants/CatalystTarget Compound ExampleKey Feature
PhotocatalysisUV / TiO₂2-Chlorobenzoic acidGeneration of •OH on catalyst surface
FentonFe²⁺ / H₂O₂Oily compoundsHomogeneous catalytic oxidation
Photo-FentonUV / Fe²⁺ / H₂O₂Chlorpyrifos, ParabensEnhanced •OH production via UV light
OzonationO₃ / UVIndustrial wastewater organicsDirect oxidation by ozone and •OH radicals

Identification and Characterization of Degradation Metabolites

The identification of intermediate metabolites is crucial for elucidating degradation pathways and assessing the environmental impact of the transformation process. In the microbial degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. RKJ12, metabolites were identified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov

The sequential appearance and depletion of these compounds allowed researchers to map the degradation pathway. nih.gov The initial step was confirmed as oxidative dehalogenation by the early detection of 2-hydroxy-4-nitrobenzoic acid and the release of chloride ions. nih.gov Subsequent metabolites identified included 2,4-dihydroxybenzoic acid, salicylic acid, and catechol. nih.gov The complete utilization of these intermediates indicated full mineralization by the organism. nih.gov

In the degradation of 3-chlorobenzoate, detected intermediates included chloro-cis,cis-muconate and maleylacetate, which are characteristic of the ortho-cleavage pathway. nih.gov For the degradation of 2-nitrobenzoate, salicylate and catechol were identified as key metabolites. nih.gov These findings suggest that the degradation of this compound would likely produce a series of hydroxylated and dechlorinated benzoic acid derivatives before the aromatic ring is cleaved.

Table 3: Identified Metabolites from the Degradation of Structurally Related Compounds

Initial CompoundDegradation MethodIdentified Metabolites
2-Chloro-4-nitrobenzoic acidBioremediation (Acinetobacter sp.)2-hydroxy-4-nitrobenzoic acid, 2,4-dihydroxybenzoic acid, salicylic acid, catechol, cis,cis-muconic acid
2-NitrobenzoateBioremediation (Arthrobacter sp.)Salicylate, catechol, cis,cis-muconic acid
3-ChlorobenzoateBioremediation (Cupriavidus sp.)Chloro-cis,cis-muconate, maleylacetate
2-Chlorobenzoic acidPhotodegradation (TiO₂)Analysis of fragment ions via LC-MS is used to predict the reaction route. nih.gov

Environmental Monitoring and Fate

The environmental presence of chloronitroaromatic compounds stems from their use as intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals. chemimpex.comepa.gov Their fate in the environment is governed by their susceptibility to the degradation processes outlined above. While some nitrobenzoic acids were initially considered resistant to biodegradation, subsequent research has isolated numerous microorganisms capable of metabolizing them. epa.gov

Corrosion Inhibition Research Involving Substituted Nitrobenzoic Acids

Evaluation of Derivatives as Corrosion Inhibitors for Metals (e.g., mild steel, aluminum)

The effectiveness of substituted nitrobenzoic acids as corrosion inhibitors is often evaluated on metals commonly used in industrial applications, such as mild steel and aluminum. Studies on compounds like 3-nitrobenzoic acid have demonstrated significant corrosion inhibition for mild steel in acidic environments like sulfuric acid (H₂SO₄). researchgate.net The presence of the nitro group and the carboxyl group in the molecular structure are key to their function.

The general consensus is that these organic compounds function by displacing water molecules and aggressive ions from the metal surface, thereby slowing down the electrochemical reactions that cause corrosion. The specific orientation and bonding strength of the inhibitor molecule are influenced by the type of metal, the corrosive environment, and the specific substituents on the benzoic acid ring. For instance, the interaction of p-Nitrobenzoic acid with gold surfaces has been shown to occur preferentially through the carboxylic oxygen atoms rather than the nitro group. nih.gov

Adsorption Mechanisms and Isotherm Studies

The primary step in corrosion inhibition by organic molecules is their adsorption onto the metal surface. This process can be classified as either physisorption (physical adsorption) or chemisorption (chemical adsorption). Physisorption involves weaker electrostatic forces between the inhibitor and the metal, while chemisorption involves the formation of stronger coordinate or covalent bonds.

To understand the adsorption behavior of these inhibitors, researchers employ adsorption isotherms. These models, such as the Langmuir, Temkin, and Freundlich isotherms, describe the relationship between the concentration of the inhibitor in the solution and the extent of its coverage on the metal surface.

For example, a study on 3-nitrobenzoic acid as a corrosion inhibitor for mild steel in H₂SO₄ found that the adsorption process was spontaneous and exothermic. researchgate.net The calculated activation energies supported a mechanism of physical adsorption, where the inhibitor is electrostatically attracted to the charged metal surface. researchgate.net The adsorption of many organic inhibitors, including surfactants on carbon steel, has been found to align well with the Langmuir adsorption isotherm model. rsc.orgqu.edu.qa This model assumes the formation of a monolayer of the inhibitor on the metal surface.

Electrochemical and Gravimetric Characterizations of Inhibition Efficiency

The efficiency of a corrosion inhibitor is quantified using various techniques, with electrochemical and gravimetric methods being the most common. researchgate.netresearchgate.netscispace.com

Gravimetric Method (Weight Loss): This traditional method involves immersing a pre-weighed metal sample in a corrosive solution, with and without the inhibitor, for a specific duration. After exposure, the sample is cleaned and re-weighed. The difference in weight loss between the uninhibited and inhibited samples is used to calculate the inhibitor's efficiency. Studies on 3-nitrobenzoic acid have shown a high inhibition efficiency of 87.15% at a concentration of 0.01 M, as determined by this method. researchgate.net

Electrochemical Methods: These techniques provide faster results and offer insights into the corrosion mechanism.

Potentiodynamic Polarization (PDP): This method involves polarizing the metal sample and measuring the resulting current to generate Tafel plots. These plots reveal information about both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Inhibitors can affect one or both of these reactions. Substituted nitrobenzoic acids often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic processes. researchgate.net For 3-nitrobenzoic acid, a maximum inhibition efficiency of 90.51% was reported from PDP measurements. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process. In a typical EIS experiment, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) indicate the formation of a protective adsorbed layer on the metal surface. rsc.orgqu.edu.qa Research on 3-nitrobenzoic acid using EIS showed an outstanding inhibition efficiency of 99.40% at a 0.01 M concentration, highlighting its strong protective capabilities. researchgate.net

The data below, from a study on 3-nitrobenzoic acid, illustrates the characterization of its inhibition efficiency.

Interactive Data Table: Inhibition Efficiency of 3-Nitrobenzoic Acid on Mild Steel in 0.1 M H₂SO₄

Measurement TechniqueInhibitor Concentration (M)Inhibition Efficiency (%)
Gravimetric (Weight Loss)0.0187.15
Potentiodynamic Polarization0.0190.51
Linear Polarization Resistance0.0195.42
Electrochemical Impedance Spectroscopy (EIS)0.0199.40

Data sourced from a study on 3-nitrobenzoic acid. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-3-nitrobenzoic acid, and what methodological considerations ensure high purity?

  • Methodology : A widely used approach involves reducing 2-chloro-3-nitrobenzoyl chloride intermediates. For example, catalytic hydrogenation with 5% Pd/C under H₂ in ethyl acetate yields 2-chloro-3-aminobenzoic acid, which can be further functionalized . Condensation reactions with alkoxysalicylaldehydes in ethanol under acidic conditions (e.g., acetic acid) are employed to form Schiff base intermediates, critical for bent-core liquid crystal synthesis . Purity is ensured via recrystallization (e.g., ethanol/water mixtures) and validated by HPLC or TLC.
  • Key Data : Reduction reactions typically achieve >95% yield, while condensation steps require 48-hour stirring at reflux .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX resolves bond lengths and angles. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O at ~1740 cm⁻¹, NO₂ at ~1530 cm⁻¹) . Nuclear magnetic resonance (¹H/¹³C NMR) in DMSO-d₆ confirms substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm) .
  • Key Findings : DFT calculations reveal a non-planar geometry due to steric hindrance between Cl and NO₂ groups, with a dihedral angle of ~15° between aromatic rings in bent-core derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines : Use NIOSH-approved respirators (N95) and impermeable gloves (nitrile) to avoid inhalation/contact. Work under fume hoods during high-temperature reactions (>100°C) to mitigate vapor exposure. Incompatible with strong oxidizers (e.g., HNO₃), requiring segregated storage .
  • Risk Mitigation : Emergency showers and eyewash stations must be accessible. Waste disposal follows EPA guidelines for nitroaromatics .

Advanced Research Questions

Q. How does this compound enable the design of bent-core liquid crystals, and what phase behaviors are observed?

  • Application : The compound serves as a central core in three-ring bent-core molecules. The Cl and NO₂ groups create a transverse dipole moment, stabilizing polar smectic phases. Terminal halogen moieties (F, Cl, Br, I) modulate phase transitions .
  • Findings : Compounds with C18 alkoxy chains exhibit a monotropic orthogonal smectic phase (SmA) below 120°C. SAXS/XRD confirms layer spacing (~30–35 Å), consistent with interdigitated molecular packing . Exception: Derivatives lacking long alkyl chains (e.g., compound 10a) show no mesogenicity due to insufficient fluidity .

Q. What computational strategies predict the electronic properties of this compound derivatives?

  • Methodology : Density functional theory (DFT) at B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, highlighting electron-deficient regions near NO₂. Molecular dynamics (MD) simulations model self-assembly in liquid crystals, showing π-π stacking (3.5–4.0 Å) and halogen bonding (Cl···O ≈ 3.2 Å) .
  • Insights : Non-planarity reduces conjugation, lowering charge carrier mobility but enhancing thermal stability (decomposition >250°C) .

Q. How can contradictions in experimental data (e.g., phase behavior discrepancies) be resolved?

  • Case Study : Compound 10a’s lack of mesogenicity contrasts with homologs. SAXS data ruled out impurities, while DFT revealed reduced dipole alignment due to shorter alkyl chains. Methodological adjustments (e.g., longer chains >C12) restored SmA behavior .
  • Approach : Cross-validate via polarized optical microscopy (textural analysis), differential scanning calorimetry (transition enthalpies), and variable-temperature XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.